molecular formula C20H23N5O3S B2810816 N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-69-5

N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2810816
CAS RN: 852437-69-5
M. Wt: 413.5
InChI Key: FBLLREYKMRHJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a chemical compound . It contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles, in general, and 1,2,4-triazoles in particular, are of interest to organic and medicinal chemists as they form part of a variety of drugs available in clinical therapy .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazoles, is stable and difficult to cleave . The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid .

Scientific Research Applications

Antioxidant Properties

Research has identified compounds with significant antioxidant abilities, demonstrating higher antioxidant activity than known antioxidants such as ascorbic acid and BHT. For instance, the study by Shakir, Ali, and Hussain (2017) explored the synthesis and antioxidant ability of derivatives bearing the 2,6-dimethoxy-4-(methoxymethyl)Phenol moiety, showcasing compounds with noteworthy antioxidant potency in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).

Antiproliferative Activity

In the realm of cancer research, compounds have been synthesized to explore their antiproliferative activity against cancer cells. Ilić et al. (2011) prepared a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which in their ester form, inhibited the proliferation of endothelial and tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Antibacterial Evaluation

The exploration of new heterocyclic systems for antibacterial activity has led to the synthesis of [1,2,4]triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, showcasing their potential as antibacterial agents (Rahimizadeh, Shiri, Ranaei, & Bakavoli, 2012).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been investigated for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. Such studies contribute to the development of novel insecticidal agents with potential agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The future research directions could involve further exploration of the pharmacological profile of this compound and related 1,2,4-triazoles, given their broad spectrum of activity . This could lead to the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

N-cyclopentyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-27-15-8-7-13(11-16(15)28-2)20-23-22-17-9-10-19(24-25(17)20)29-12-18(26)21-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLLREYKMRHJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.